molecular formula C22H21N3O2 B493153 2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol

2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol

Cat. No.: B493153
M. Wt: 359.4g/mol
InChI Key: TWDFZWIOFZVKEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an indole core substituted with a methoxy group and two pyridinyl groups attached to a propanol backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol typically involves multi-step organic reactions. The initial step often includes the formation of the indole core, followed by the introduction of the methoxy group at the 5-position. Subsequent steps involve the attachment of the pyridinyl groups and the formation of the propanol backbone. Common reagents used in these reactions include indole derivatives, methoxy reagents, pyridine derivatives, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy and pyridinyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Substitution reactions may involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 5-methoxy-2-(1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol
  • 2-(5-methoxy-1H-indol-3-yl)-1,3-di(3-pyridinyl)-2-propanol
  • 2-(5-methoxy-1H-indol-2-yl)-1,3-di(4-pyridinyl)-2-propanol

Uniqueness

2-(5-methoxy-1H-indol-2-yl)-1,3-di(3-pyridinyl)-2-propanol is unique due to its specific substitution pattern and the presence of both methoxy and pyridinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H21N3O2

Molecular Weight

359.4g/mol

IUPAC Name

2-(5-methoxy-1H-indol-2-yl)-1,3-dipyridin-3-ylpropan-2-ol

InChI

InChI=1S/C22H21N3O2/c1-27-19-6-7-20-18(10-19)11-21(25-20)22(26,12-16-4-2-8-23-14-16)13-17-5-3-9-24-15-17/h2-11,14-15,25-26H,12-13H2,1H3

InChI Key

TWDFZWIOFZVKEX-UHFFFAOYSA-N

SMILES

COC1=CC2=C(C=C1)NC(=C2)C(CC3=CN=CC=C3)(CC4=CN=CC=C4)O

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)C(CC3=CN=CC=C3)(CC4=CN=CC=C4)O

Origin of Product

United States

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